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Compound of Interest

Compound Name: 2-Bromo-5-iodoanisole

Cat. No.: B1280884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Bromo-5-iodoanisole and its

derivatives, offering objective experimental data to aid in their identification, characterization,

and utilization in research and development. Halogenated anisoles are valuable intermediates

in organic synthesis, particularly in the development of pharmaceuticals and complex molecular

architectures. Understanding their distinct spectroscopic fingerprints is crucial for confirming

structural integrity and purity.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Infrared

Spectroscopy, and Mass Spectrometry) for 2-Bromo-5-iodoanisole and selected derivatives.

This quantitative data allows for a direct comparison of how different substitution patterns on

the anisole ring influence the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (ppm)
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Compound H-3 H-4 H-6 OCH₃ Solvent

2-Bromo-5-

iodoanisole

7.34 (d,

J=8.1)

7.24 (dd,

J=8.1, 1.9)

7.39 (d,

J=1.9)
3.86 (s) DMSO-d₆[1]

2-

Bromoanisole
7.27 (m) 6.83 (m)

7.53 (dd,

J=8.0, 1.6)
3.89 (s) CDCl₃

4-Bromo-2-

iodoanisole

7.25 (d,

J=8.6)
-

7.73 (d,

J=2.2)
3.84 (s) CDCl₃

2-Bromo-5-

nitroanisole

8.01 (dd,

J=8.9, 2.7)

8.01 (dd,

J=8.9, 2.7)

7.82 (d,

J=2.7)
4.01 (s) CDCl₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference. Coupling constants (J) are in Hertz (Hz). d = doublet, dd = doublet of doublets, m =

multiplet, s = singlet.

Table 2: ¹³C NMR Spectroscopic Data (ppm)
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Comp
ound

C-1 (C-
O)

C-2 (C-
Br)

C-3 C-4
C-5 (C-
I/NO₂)

C-6 OCH₃
Solven
t

2-

Bromo-

5-

iodoani

sole

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

-

2-

Bromoa

nisole

155.9 111.8 128.5 121.8 133.4 112.1 56.2 CDCl₃

4-

Bromo-

2-

iodoani

sole

156.4 87.9 139.7 114.7 124.1 112.0 56.7 CDCl₃

2-

Bromo-

5-

nitroani

sole

155.5 112.9 128.9 121.2 147.2 112.4 57.1 CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
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Compound
Key Functional
Group
Stretches

Aromatic C-H
Stretch

C=C Ring
Stretching

C-O Stretch

2-Bromo-5-

iodoanisole

Data not

available
~3000-3100 ~1400-1600

~1250 (asym),

~1040 (sym)

2-Bromoanisole C-Br: ~500-600 ~3060
~1580, 1470,

1430
~1250, 1030

4-Bromo-2-

iodoanisole

C-Br: ~500-600,

C-I: ~500-600
~3000-3100 ~1400-1600 ~1245, 1025

2-Bromo-5-

nitroanisole

NO₂: ~1520

(asym), ~1345

(sym)

~3100 ~1580, 1470 ~1260, 1020

Table 4: Mass Spectrometry Data
Compound Molecular Formula

Molecular Weight (
g/mol )

Key Fragments
(m/z)

2-Bromo-5-

iodoanisole
C₇H₆BrIO 312.93[2]

312/314 (M⁺),

297/299 ([M-CH₃]⁺),

184/186 ([M-I]⁺), 170

([M-Br-CH₃]⁺)

2-Bromoanisole C₇H₇BrO 187.03

186/188 (M⁺)[3],

171/173 ([M-CH₃]⁺)

[3], 143/145 ([M-CH₃-

CO]⁺)[3], 107 ([M-

Br]⁺)

4-Bromo-2-

iodoanisole
C₇H₆BrIO 312.93

312/314 (M⁺),

297/299 ([M-CH₃]⁺),

184/186 ([M-I]⁺)

2-Bromo-5-

nitroanisole
C₇H₆BrNO₃ 232.03[4]

231/233 (M⁺),

201/203 ([M-NO]⁺),

186/188 ([M-NO₂]⁺),

152 ([M-Br-O]⁺)
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Logical Workflow: Synthesis Pathway
The following diagram illustrates a common synthetic route to 2-Bromo-5-iodoanisole, which

is a key intermediate for accessing other derivatives. This pathway highlights the logical

progression from a simpler starting material to the more complex target molecule.

4-Bromo-3-methoxyaniline

Diazonium Salt Intermediate

2-Bromo-5-iodoanisole

Click to download full resolution via product page

Caption: Synthetic route to 2-Bromo-5-iodoanisole.

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are generalized experimental protocols for the analysis of halogenated anisole

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in about

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR

tube.

¹H NMR Acquisition: Proton NMR spectra were acquired on a 300 or 400 MHz spectrometer.

A standard pulse program was used with a spectral width of 0-12 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse program. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of

scans were typically required compared to ¹H NMR to obtain adequate signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 2-5 mg)

was dissolved in a few drops of a volatile solvent like methylene chloride. One or two drops

of this solution were applied to a KBr salt plate. The solvent was allowed to evaporate,

leaving a thin film of the compound on the plate.

Data Acquisition: The KBr plate was placed in the sample holder of an FTIR spectrometer.

The spectrum was recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A

background spectrum of the clean KBr plate was recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatography (GC) system for volatile compounds.

Ionization: Electron Ionization (EI) was used as the ionization method.[3] In this technique,

high-energy electrons (typically 70 eV) bombard the sample molecules in the gas phase,

causing ionization and characteristic fragmentation.[3]

Analysis: The resulting ions (the molecular ion and various fragment ions) were separated

based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum

provides the molecular weight and valuable structural information based on the

fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodoanisole-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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